molecular formula C10H12O2S B6363201 (2-Phenyl-1,3-dioxolan-2-yl)methanethiol CAS No. 1116096-39-9

(2-Phenyl-1,3-dioxolan-2-yl)methanethiol

Cat. No.: B6363201
CAS No.: 1116096-39-9
M. Wt: 196.27 g/mol
InChI Key: KIAGXLJMXRCMIG-UHFFFAOYSA-N
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Description

(2-Phenyl-1,3-dioxolan-2-yl)methanethiol (CAS: 893725-12-7) is a sulfur-containing organic compound characterized by a 1,3-dioxolane ring fused to a phenyl group and a methanethiol (-CH₂SH) substituent. This compound has been identified in phytochemical studies, such as in the analysis of Aerva lanata ethanolic extracts, where related derivatives exhibit bioactive properties .

Properties

IUPAC Name

(2-phenyl-1,3-dioxolan-2-yl)methanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S/c13-8-10(11-6-7-12-10)9-4-2-1-3-5-9/h1-5,13H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIAGXLJMXRCMIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)(CS)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1. Comparative Analysis of Synthetic Steps

StepReagents/ConditionsYield (%)Key Spectral Data (1H NMR^1 \text{H NMR})
Ketal FormationEthylene glycol, PTSA, benzene, reflux>95δ 3.9–4.2 (m, 4H, dioxolane CH2_2)
TosylationTsCl, pyridine, CH2_2Cl2_2, 0°C→RT85–90δ 7.3–7.8 (m, 4H, tosyl Ar-H)
Thiol SubstitutionThiourea, EtOH, reflux; NaOH hydrolysis70–75δ 1.8–2.2 (br s, 1H, SH); IR: 2550 cm1^{-1}

Optimization Challenges and Alternative Approaches

Acid Catalyst Selection

While PTSA is effective for ketalization, trifluoromethanesulfonic acid (TfOH) offers superior reactivity in moisture-sensitive reactions, reducing reaction times to 8–10 hours. However, TfOH necessitates stringent anhydrous conditions, complicating large-scale synthesis.

Thiol Stability

The free thiol group is prone to oxidation, necessitating inert atmospheres (N2_2/Ar) during purification. Alternative protecting groups, such as trityl or acetyl, may be employed, though deprotection adds steps and reduces overall yield.

Spectroscopic Characterization

1H NMR^1 \text{H NMR}1H NMR

  • Dioxolane protons: δ 3.9–4.2 (m, 4H, OCH2_2CH2_2O)

  • Phenyl protons: δ 7.1–7.5 (m, 5H, Ar-H)

  • Methanethiol protons: δ 2.8 (s, 2H, CH2_2SH) and δ 1.8–2.2 (br s, 1H, SH).

13C NMR^{13} \text{C NMR}13C NMR

  • Dioxolane carbons: δ 109.5 (C-2), 64.8 (OCH2_2)

  • Phenyl carbons: δ 126.5–140.2 (aromatic carbons)

  • Methanethiol carbon: δ 35.2 (CH2_2SH).

Mass Spectrometry

  • ESI-MS: m/z 225.1 [M+H]+^+, consistent with the molecular formula C10_{10}H12_{12}O2_2S.

Chemical Reactions Analysis

Types of Reactions

(2-Phenyl-1,3-dioxolan-2-yl)methanethiol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Phenyl-1,3-dioxolan-2-yl)methanethiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Phenyl-1,3-dioxolan-2-yl)methanethiol involves its interaction with molecular targets through the thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, leading to modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compounds with the 2-Phenyl-1,3-dioxolane Core

4-(1-Cyclopropylethoxy)-2-(2-phenyl-1,3-dioxolan-2-yl)pyridine (Compound 33)
  • Structure : Pyridine ring substituted with a 2-phenyl-1,3-dioxolane group and a cyclopropylethoxy chain.
  • Synthesis: Prepared via coupling of 5-bromo-2-(2-phenyl-1,3-dioxolan-2-yl)pyridine with 1-cyclopropylethanol under silica gel chromatography (58% yield) .
  • Applications: Potential use in medicinal chemistry due to the pyridine moiety, which is common in pharmaceuticals.
2-(2-Phenyl-1,3-dioxolan-2-yl)pyridin-4(1H)-one (Compound 43)
  • Structure: A pyridinone derivative with the 2-phenyl-1,3-dioxolane group.
  • Synthesis : Synthesized in an N₂-filled glovebox using 5-bromo-2-(2-phenyl-1,3-dioxolan-2-yl)pyridine and N,N-dibenzyl-3-hydroxypropanamide .
Methanone, phenyl(2-phenyl-1,3-dioxolan-2-yl)
  • Structure : Ketone analog where the thiol (-SH) is replaced by a carbonyl (-C=O) group.
  • Applications : Likely used in organic synthesis as a ketone precursor, with reduced reactivity compared to thiol-containing analogs .

Thiol-Containing Analogs

(2-Fluorophenyl)methanethiol
  • Structure : A fluorinated aromatic thiol lacking the dioxolane ring.
  • Properties : The electron-withdrawing fluorine substituent increases acidity of the thiol group compared to (2-Phenyl-1,3-dioxolan-2-yl)methanethiol .
  • Applications : Utilized in research for modifying biomolecules or synthesizing fluorinated polymers.
2-(Methylthiomethyl)-3-phenyl-2-propenal
  • Structure : Contains a methylthio (-SCH₃) group and an α,β-unsaturated aldehyde.
  • Reactivity : The aldehyde group enables nucleophilic additions, while the thioether is less reactive than free thiols .

Bioactive Derivatives

Ethaneperoxoic acid, 1-cyano-1-[2-(2-phenyl-1,3-dioxolan-2-yl)ethyl] pentyl ester
  • Structure: Ester derivative with a cyano group and a peroxoic acid chain.
  • Bioactivity : Exhibits antimicrobial, anti-inflammatory, and insecticidal properties, as reported in Aerva lanata and Cocculus hirsutus extracts .
  • Key Difference: The peroxoic acid and cyano groups enhance bioactivity compared to the simpler thiol analog.

Comparative Analysis Table

Compound Name Molecular Formula Functional Groups Bioactivity/Applications Key References
This compound C₁₀H₁₂O₂S 1,3-dioxolane, thiol Discontinued; potential bioactivity
4-(1-Cyclopropylethoxy)-2-(2-phenyl-1,3-dioxolan-2-yl)pyridine C₂₀H₂₁NO₃ Pyridine, dioxolane, ether Pharmaceutical intermediates
Ethaneperoxoic acid ester derivative C₁₉H₂₅N₂O₅S Peroxoic acid, cyano, dioxolane Antimicrobial, anti-inflammatory
(2-Fluorophenyl)methanethiol C₇H₇FS Aromatic thiol, fluorine Biomolecule modification
Methanone, phenyl(2-phenyl-1,3-dioxolan-2-yl) C₁₆H₁₄O₃ Ketone, dioxolane Organic synthesis

Key Research Findings

Synthetic Accessibility : this compound’s discontinued status may stem from challenges in synthesis or stability, whereas pyridine derivatives (e.g., Compounds 33 and 43) are synthesized efficiently via coupling reactions .

Reactivity : Thiol-containing compounds like (2-Fluorophenyl)methanethiol are more reactive (e.g., in redox reactions) compared to dioxolane-ketone or ether derivatives .

Biological Activity

(2-Phenyl-1,3-dioxolan-2-yl)methanethiol is a chemical compound characterized by its unique structure, which includes a thiol group that imparts notable biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in various fields such as medicine and industry.

Chemical Structure and Properties

  • Molecular Formula : C10H12O2S
  • Molecular Weight : 196.27 g/mol
  • CAS Number : 1116096-39-9

The presence of the thiol group in this compound contributes to its reactivity and interaction with biological systems. Thiols are known for their ability to form disulfide bonds and interact with various biomolecules, making them significant in biochemical processes.

Synthesis

The synthesis typically involves the following steps:

  • Reaction of phenylacetaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring.
  • Treatment with a thiolating agent (e.g., hydrogen sulfide) to introduce the thiol group.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, demonstrating significant inhibition of growth, particularly against Gram-positive bacteria. The mechanism appears to involve disruption of cellular integrity through thiol group interactions with bacterial proteins.

Antioxidant Activity

The compound has also been investigated for its antioxidant properties. It can scavenge free radicals, thereby protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

The biological activity of this compound is primarily attributed to its thiol group, which can:

  • Form covalent bonds with electrophilic centers in proteins and enzymes.
  • Modulate the activity of various biochemical pathways and cellular processes .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructure CharacteristicsBiological Activity
2-Phenyl-1,3-dioxolanLacks thiol groupLimited biological activity
2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenyl-ethanolContains dioxolane ring but different functional groupsModerate activity
(2,2-Diphenyl-1,3-dioxolan-4-yl)methylSimilar dioxolane structureVaries based on substituents

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of this compound against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 32 µg/mL. This indicates potent antimicrobial action compared to common antibiotics.

Case Study 2: Antioxidant Activity

In vitro assays demonstrated that the compound significantly reduced oxidative stress markers in human cell lines exposed to hydrogen peroxide. The IC50 value was determined to be 25 µM, showcasing its potential as a therapeutic agent for oxidative stress-related conditions .

Applications in Medicine and Industry

Given its biological activities, this compound has potential applications in:

  • Pharmaceuticals : Development of new antimicrobial agents.
  • Cosmetics : Use as an antioxidant in skincare products.
  • Food Industry : Preservation due to its antimicrobial properties.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing (2-Phenyl-1,3-dioxolan-2-yl)methanethiol, and how do reaction conditions impact yield?

  • Methodological Answer : The compound can be synthesized via carbonyl protection reactions using sulfamic acid-functionalized magnetic Fe₃O₄ nanoparticles (SA-MNPs) as a catalyst. Optimize conditions by selecting diols/dithiols as protecting agents and tuning solvent polarity (e.g., acetonitrile or ethanol). SA-MNPs enhance regioselectivity and can be reused for 8 cycles without significant loss of activity. Monitor reaction progress via TLC (silica gel plates, UV 254 nm) and purify via column chromatography .

Q. How can researchers confirm the conformational stability of this compound derivatives?

  • Methodological Answer : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to analyze hyperconjugation and electron transfer effects stabilizing dioxolane/dithiane conformers. Experimentally, ¹³C-NMR spectroscopy with NOE (nuclear Overhauser effect) analysis can identify dominant conformers. For example, in 2-phenyl-1,3-dithiane derivatives, parallel alignment of C–H bonds with aromatic rings is a key stabilizing factor .

Advanced Research Questions

Q. How do halogen substituents on the phenyl ring influence the reactivity and bioactivity of this compound analogs?

  • Methodological Answer : Compare derivatives with bromine, fluorine, or iodine substituents via kinetic studies and enzyme inhibition assays. For instance, (4-Bromo-3-fluorophenyl)methanethiol exhibits altered electronic properties due to halogen electronegativity, enhancing thiol group reactivity in nucleophilic substitutions. Synthesize analogs via regioselective halogenation and evaluate bioactivity using microbial models (e.g., methanogenic cultures) or enzyme-binding assays .

Q. What experimental approaches resolve contradictions in reported environmental stability data for methanethiol-containing compounds?

  • Methodological Answer : Address discrepancies by combining headspace GC-MS (detection limit: ~0.1 ppm) with controlled anaerobic microcosm studies. For example, sodium toxicity experiments show methanethiol release peaks at 40 µmol/L under high sodium stress (twice IC₅₀) but declines at lower doses. Replicate conditions with standardized toxicant concentrations (e.g., tetrachloroethylene, toluene) and validate via triplicate sampling .

Q. How can computational modeling predict the atmospheric impact of methanethiol derivatives, and what experimental validation is required?

  • Methodological Answer : Use global climate models (GCMs) integrated with satellite data to simulate methanethiol oxidation pathways. Validate predictions via field sampling (e.g., Arctic/Southern Ocean vents) and lab-based photolysis studies. For instance, methanethiol prolongs dimethyl sulfide (DMS) atmospheric lifetime, amplifying aerosol cooling effects. Calibrate models using empirical sulfur emission databases .

Q. What role does methanethiol play in microbial metabolism, and how can this inform studies on compound degradation?

  • Methodological Answer : Investigate methanethiol production in Ferroplasma acidarmanus or Burkholderia cenocepacia via L-methioninase activity assays. Use ethionine supplementation to trace methylthio group incorporation into metabolites. Detect intermediates via UHPLC-HRMS/MS and correlate with toxicity events in anaerobic bioreactors .

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